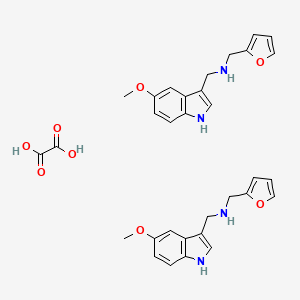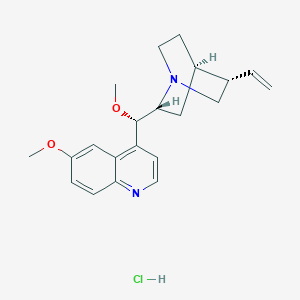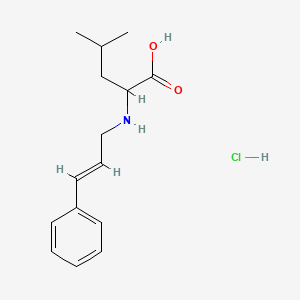
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride is an organic compound that features a benzylamine moiety substituted with a methoxy group and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-methoxybenzylamine, is prepared by the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.
Alkylation Reaction: The benzylamine intermediate is then alkylated with 3-methylbutanoic acid chloride in the presence of a base like triethylamine to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzylamine moiety can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((4-Hydroxybenzyl)amino)-3-methylbutanoic acid.
Reduction: 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid.
Substitution: 2-((4-Substituted benzyl)amino)-3-methylbutanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-Hydroxybenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((4-Methylbenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
2-((4-Chlorobenzyl)amino)-3-methylbutanoic acid hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-((4-Methoxybenzyl)amino)-3-methylbutanoic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)12(13(15)16)14-8-10-4-6-11(17-3)7-5-10;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJQHNLMJRYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;2-[(2'S,3S,4R,7R,8R,8aS)-3-hydroxy-2',4-bis(hydroxymethyl)-4,7,8a-trimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetate;trihydrate](/img/structure/B7854814.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylamino)acetamide hydrochloride](/img/structure/B7854822.png)
![(1S,9S)-11-(2-aminoethylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;oxalic acid](/img/structure/B7854830.png)





![Carboxymethyl-[(4-methoxyphenyl)methyl]azanium;chloride](/img/structure/B7854887.png)





